2,4-Dimethoxy-2'-hydroxychalcone
Overview
Description
2,4-Dimethoxy-2’-hydroxychalcone is a chalcone derivative with the molecular formula C17H16O4. Chalcones are a class of natural compounds known for their diverse biological activities and are often found in various plants. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to the chalcone backbone, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4-methoxyacetophenone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form flavones or flavanones through oxidative cyclization reactions.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Palladium(II) catalysts and oxidants such as iodine are commonly used in oxidative cyclization reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing chalcones.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Flavones and Flavanones: These are major products formed through oxidative cyclization of 2,4-Dimethoxy-2’-hydroxychalcone.
Dihydrochalcones: These are formed through reduction reactions.
Scientific Research Applications
2,4-Dimethoxy-2’-hydroxychalcone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-2’-hydroxychalcone involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound has been shown to inhibit the NF-κB pathway, which is involved in cell proliferation and survival.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
2,4-Dimethoxy-2’-hydroxychalcone can be compared with other similar chalcone derivatives:
2,3-Dimethoxy-2’-hydroxychalcone: Similar structure but with different positions of methoxy groups.
2,6-Dimethoxy-2’-hydroxychalcone: Another derivative with methoxy groups at different positions.
2,5-Dimethoxy-2’-hydroxychalcone: Similar but with methoxy groups at the 2 and 5 positions.
These compounds share similar chemical properties but may exhibit different biological activities due to the variation in the position of functional groups.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-9-7-12(17(11-13)21-2)8-10-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3/b10-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIBPRISLKRPRQ-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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